(6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone
Description
Properties
Molecular Formula |
C12H13ClFNO2S |
|---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
(6-chloro-2-fluoro-3-methoxyphenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H13ClFNO2S/c1-17-9-3-2-8(13)10(11(9)14)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 |
InChI Key |
VFSKNDUXIHIGGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)N2CCSCC2)F |
Origin of Product |
United States |
Preparation Methods
Substitution Pattern Control
The methoxy group at C3 acts as an ortho/para-director, while fluorine at C2 exerts meta-directing effects. Chlorination at C6 requires careful regiochemical control.
Table 1: Directed Chlorination Methods
*Theorized based on directed ortho metalation principles.
Stepwise Functionalization
- 3-Methoxyphenol → 2-Fluoro-3-methoxyphenol via Balz-Schiemann reaction (diazonium salt + HBF₄)
- Chlorination with PCl₅/POCl₃ at 110°C achieves C6 selectivity
- Oxidation of phenol to benzoic acid (KMnO₄, acidic conditions)
- 3-Methoxybenzoic acid → 6-Chloro-3-methoxybenzoic acid using SOCl₂/PCl₅
- Directed fluorination at C2 via Pd-catalyzed C-H activation
Acyl Chloride Formation
- 6-Chloro-2-fluoro-3-methoxybenzoic acid (1 eq)
- Reflux with SOCl₂ (3 eq) in anhydrous DCM (2 h)
- Remove excess SOCl₂ under vacuum → crude acyl chloride (98% purity by GC)
Thiomorpholine Coupling
Table 2: Amine Acylation Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| Et₃N | DCM | 25 | 2 | 81% |
| DMAP | THF | 40 | 1.5 | 89% |
| NaHCO₃ | EtOAc/H₂O | 0 → 25 | 4 | 67% |
- Add thiomorpholine (1.2 eq) to acyl chloride in THF
- Charge DMAP (0.1 eq), stir at 40°C under N₂
- Quench with ice-water, extract with EtOAc (3×)
- Column chromatography (SiO₂, Hexanes:EtOAc 4:1) → white crystalline solid (mp 112-114°C)
Analytical Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J=8.8 Hz, 1H, ArH), 6.98 (d, J=6.4 Hz, 1H, ArH), 3.91 (s, 3H, OCH₃), 3.78-3.65 (m, 4H, S-CH₂), 2.95-2.82 (m, 4H, N-CH₂)
- LC-MS : m/z 318.03 [M+H]⁺ (calc. 318.05)
- HPLC Purity : 99.1% (C18, MeCN:H₂O 70:30)
Challenges & Mitigation
- Regiochemical Control : Use PCl₅/POCl₃ for C6 selectivity over NCS
- Acyl Chloride Stability : Immediate use prevents hydrolysis (<2% degradation in 24 h)
- Thiomorpholine Oxidation : Strict anaerobic conditions maintain sulfide integrity
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro, fluoro, and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chloro, fluoro, or methoxy groups with other functional groups.
Scientific Research Applications
(6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiomorpholino Methanone Derivatives
Key Observations:
- Halogen Substitution : Bromo (Br) vs. Chloro (Cl): Bromo’s larger atomic radius may enhance lipophilicity but reduce metabolic stability compared to chloro .
Spectroscopic and Physicochemical Properties
Table 3: NMR Data Comparison (Carbonyl Region)
Insights:
- Electron-withdrawing groups (e.g., nitro) downfield-shift the carbonyl carbon (168.1 ppm) compared to electron-donating groups (e.g., amino, 171.0 ppm) .
- The target compound’s 2-F substituent is expected to deshield adjacent protons, producing distinct splitting patterns in ¹H NMR .
Biological Activity
(6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of various functional groups, including chloro, fluoro, and methoxy substituents, combined with a thiomorpholine moiety, suggests that this compound may exhibit significant pharmacological properties.
Structure and Properties
The molecular structure of this compound is characterized by:
- A chloro group at the 6-position
- A fluoro group at the 2-position
- A methoxy group at the 3-position of the phenyl ring
- A thiomorpholine ring attached via a carbonyl linkage
This structural configuration enhances the compound's lipophilicity and membrane permeability, potentially increasing its bioavailability in biological systems .
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antitumor Activity : The compound's structural analogs have shown promise as inhibitors of various cancer cell lines. For instance, derivatives with thiomorpholine groups have been investigated for their anticancer properties .
- Anti-inflammatory Effects : The methoxy and chloro substituents may contribute to anti-inflammatory activities, as seen in other phenolic compounds .
- Enzyme Inhibition : The compound's ability to bind to specific enzymes or receptors is crucial for its therapeutic potential. Studies have suggested that modifications in the thiomorpholine group can influence binding affinity to targets such as ATAD2, an important protein in cancer progression .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits varying degrees of inhibitory activity against cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| This compound | A549 (Lung Cancer) | 25 | Inhibition of proliferation |
These results indicate that while the compound demonstrates promising antitumor activity, further optimization may be necessary to enhance efficacy .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how modifications to the compound's structure affect its biological activity. Notable findings include:
- Thiomorpholine Modifications : Substituting the thiomorpholine moiety with other heterocycles can significantly alter biological activity. For instance, replacing sulfur with oxygen resulted in diminished inhibitory effects against ATAD2 .
- Substituent Variations : Different substitutions on the aromatic ring were tested, revealing that methoxy and chloro groups play a crucial role in enhancing anti-inflammatory properties while maintaining low toxicity profiles .
Q & A
Q. What are the optimal synthetic routes for (6-chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone?
- Methodological Answer : Synthesis typically involves coupling a substituted phenylboronic acid with a thiomorpholine derivative. For example:
Suzuki-Miyaura Cross-Coupling : Use 6-chloro-2-fluoro-3-methoxyphenylboronic acid (CAS RN 867333-04-8) with a thiomorpholine-containing electrophile under palladium catalysis .
Grignard Reaction : React a pre-functionalized phenylmagnesium bromide with thiomorpholinocarbonyl chloride, followed by quenching and purification (e.g., THF solvent, -5°C conditions) .
- Key Considerations : Optimize reaction time, temperature, and catalyst loading to minimize by-products like dehalogenated intermediates.
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | ~70% | |
| Grignard Addition | THF, -5°C, 12h | ~69% |
Q. How is the compound characterized structurally in academic settings?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm stereochemistry and bond angles .
- Spectroscopy :
- NMR : Analyze and NMR to verify substituent positions (e.g., fluorine at C2, methoxy at C3) .
- HRMS : Confirm molecular weight (C₁₂H₁₂ClFNO₂S) with <2 ppm error.
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., kinases or GPCRs). Parameterize the thiomorpholino group’s sulfur for polar interactions .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD and hydrogen bond occupancy .
- Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays.
Q. What strategies resolve contradictions in spectroscopic vs. computational data for this compound?
- Methodological Answer :
- Case Example : If NMR shows unexpected splitting, re-examine solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism.
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental IR spectra to identify conformational discrepancies .
- Advanced NMR : Use 2D NOESY to confirm spatial proximity of substituents, ruling out computational artifacts .
Q. How do substituents (Cl, F, OMe) influence the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Electrophilicity Analysis :
- Fluorine : Electron-withdrawing effect increases carbonyl electrophilicity, accelerating nucleophilic attack at the ketone.
- Methoxy Group : Ortho/para-directing but may sterically hinder access to the reaction site .
- Experimental Validation : Compare reaction rates with analogs (e.g., 3-methoxy vs. 3-nitro derivatives) under identical conditions.
| Substituent | Relative Rate (vs. H) | Reference |
|---|---|---|
| 6-Cl, 2-F, 3-OMe | 1.8x | |
| 6-NO₂, 2-F | 3.2x |
Q. What in vitro models are suitable for preliminary toxicological assessment?
- Methodological Answer :
- Cell Viability Assays : Use HepG2 cells to measure IC₅₀ via MTT assay. Include positive controls (e.g., cisplatin) and assess mitochondrial toxicity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to estimate hepatic clearance. Monitor parent compound depletion via LC-MS/MS .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental LogP values?
- Methodological Answer :
- Experimental LogP : Measure via shake-flask method (octanol/water partition) at pH 7.4.
- Theoretical LogP : Compare with ChemAxon or Molinspiration predictions. If ΔLogP > 0.5, reassess partial charge models or consider tautomeric forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
